2-(Diphenylmethyl)-2H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylmethyl)-2H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a diphenylmethyl group attached to a benzotriazole ring. Benzotriazoles are known for their stability and are often used in various chemical applications due to their ability to act as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with diphenylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:
Benzotriazole+Diphenylmethyl chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions, leading to higher purity and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyl)-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzotriazole ring.
Scientific Research Applications
2-(Diphenylmethyl)-2H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-2H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethane: Shares the diphenylmethyl group but lacks the benzotriazole ring.
Desoxypipradrol: Contains a diphenylmethyl group attached to a piperidine ring.
2-Diphenylmethylpyrrolidine: Similar structure with a pyrrolidine ring instead of benzotriazole.
Uniqueness
2-(Diphenylmethyl)-2H-1,2,3-benzotriazole is unique due to the presence of both the diphenylmethyl group and the benzotriazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-benzhydrylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-20-17-13-7-8-14-18(17)21-22/h1-14,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJOTFNCSGSMLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.